methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate
Description
Chemical Structure and Properties The compound methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate (CAS: 851989-25-8) features a benzoxazolone ring fused to a propanoyl group, which is linked via an amide bond to a methyl-substituted benzoate ester. Its molecular formula is C₁₈H₁₆N₂O₅ (molecular weight: 340.335 g/mol), with a single isotopic mass of 340.105922 . The benzoxazolone moiety (2-oxo-1,3-benzoxazol-3(2H)-yl) is a heterocyclic system known for its electron-deficient nature, enabling interactions with biological targets or metal catalysts.
For example, and describe the use of polyphosphoric acid (PPA) and aromatic amines to construct benzoxazole cores .
Properties
IUPAC Name |
methyl 2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-17(22)12-6-2-3-7-13(12)19-16(21)10-11-20-14-8-4-5-9-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPXUFYOECQTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate typically involves the condensation of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions . One common method involves the use of 2-aminophenol and an appropriate aldehyde in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance reaction efficiency and yield. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used in these processes . The choice of catalyst and reaction conditions can significantly impact the overall efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid
- Structure: Replaces the methyl benzoate group with a propanoic acid (C₁₀H₉NO₄, MW: 207.18 g/mol) .
- The absence of the aromatic benzoate moiety reduces steric bulk, possibly altering binding affinity in biological systems.
- Applications: Propanoic acid derivatives are often intermediates in drug synthesis or ligands for metal coordination .
Methyl 4-({3-[3-Oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate
- Structure : Substitutes benzoxazolone with benzisothiazolone (C₁₈H₁₆N₂O₄S, MW: 356.4 g/mol) .
- Key Differences :
- Replacement of oxygen with sulfur in the heterocycle (oxazole → isothiazole) modifies electronic properties (e.g., increased electron density).
- The 4-position substitution on the benzoate (vs. 2-position in the target compound) may influence molecular symmetry and intermolecular interactions.
- Applications : Benzisothiazolones are explored for antimicrobial or anti-inflammatory activity .
3-[6-(Aminosulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic Acid
- Structure : Introduces a sulfonamide group at the 6-position of the benzoxazolone ring (C₁₀H₉N₂O₆S, MW: 285.25 g/mol) .
- The propanoic acid tail (vs. propanoyl-amino benzoate) shortens the aliphatic chain, reducing conformational flexibility.
- Applications : Sulfonamide-containing compounds are prevalent in diuretics, antivirals, and carbonic anhydrase inhibitors .
3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid
Fosifidancitinib
- Structure : Contains a benzoxazolone core linked to a pyrimidine and phosphate group (C₂₃H₂₃FN₅O₈P, MW: 563.42 g/mol) .
- Key Differences :
- The extended structure includes a Janus kinase (JAK)-targeting pyrimidine, enabling therapeutic use as a JAK inhibitor .
- The phosphate group enhances solubility for oral administration.
- Applications : Approved or investigational drugs for autoimmune diseases .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Electron-Deficient Cores : The benzoxazolone ring’s electron deficiency (evident in the target compound and fosifidancitinib) facilitates π-π stacking with aromatic residues in proteins, a feature critical for kinase inhibition .
- Substituent Effects : Nitro or sulfonamide groups (e.g., ) enhance interactions with polar active sites, while ester vs. acid groups modulate pharmacokinetics.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , utilizing PPA-mediated cyclization or amide coupling .
Biological Activity
Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13N1O4
- CAS Number : 773098-91-2
The compound features a benzoxazole moiety, which is known for its fluorescent properties and potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Antibacterial (B. subtilis) |
| Compound B | 16 | Antifungal (C. albicans) |
| Compound C | 64 | Antibacterial (E. coli) |
The minimal inhibitory concentrations (MIC) indicate that while some derivatives are potent against specific pathogens, their efficacy varies significantly based on structural modifications.
Anticancer Activity
Benzoxazole derivatives have also been investigated for their anticancer properties. A comprehensive study highlighted that various benzoxazole compounds demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers .
Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 5.0 |
| Compound E | A549 | 10.0 |
| Compound F | HepG2 | 8.5 |
The IC50 values suggest that certain derivatives can effectively inhibit cell proliferation in cancer cells, making them potential candidates for further development as anticancer agents.
The biological activity of this compound may involve interaction with specific molecular targets within cells. For instance, it may inhibit enzymes crucial for microbial growth or interfere with cellular signaling pathways in cancer cells .
Case Studies
Several studies have explored the therapeutic potential of benzoxazole derivatives:
- Antimicrobial Screening : A study screened various benzoxazole compounds against common bacterial strains and found that specific substitutions on the benzoxazole ring enhanced antibacterial activity .
- Anticancer Evaluation : Research involving the application of benzoxazole derivatives on cancer cell lines revealed significant cytotoxicity, with structure–activity relationships indicating that certain functional groups enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
